molecular formula C19H18ClNO2 B5413440 4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone

4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone

Cat. No. B5413440
M. Wt: 327.8 g/mol
InChI Key: DFSAOIFLVNFDSR-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the isoquinolinone family, which is known for its diverse biological activities and pharmacological properties.

Scientific Research Applications

4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. It has also been studied for its antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase II. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in lab experiments is its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies and could potentially be developed into a drug. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific compounds. Another direction is to study its pharmacokinetics and toxicity in vivo to determine its suitability as a drug candidate. Additionally, it could be studied in combination with other drugs or therapies to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone involves the condensation of 4-chlorocinnamaldehyde with N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a base catalyst. This reaction yields the desired product, which can be purified using column chromatography.

properties

IUPAC Name

4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-12-15-4-2-3-5-16(15)18(19(23)21-12)17(22)11-8-13-6-9-14(20)10-7-13/h6-11H,2-5H2,1H3,(H,21,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSAOIFLVNFDSR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=O)N1)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCCC2=C(C(=O)N1)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.